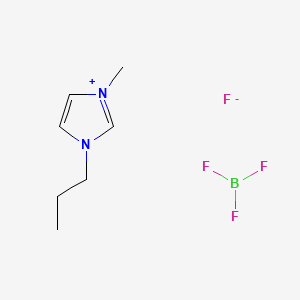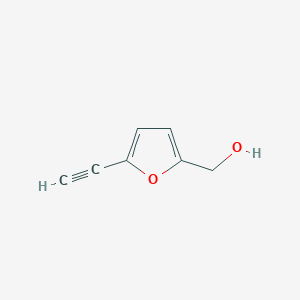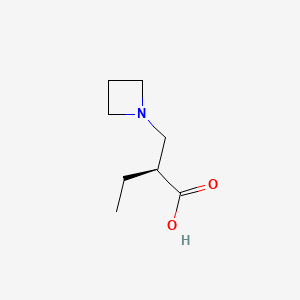
1,8-Dibromo-3-(methoxymethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at positions 1 and 8, and a methoxymethoxy group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-3-(methoxymethoxy)naphthalene typically involves the bromination of naphthalene derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the bromination and substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,8-Dibromo-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving brominated aromatic compounds.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,8-Dibromo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxymethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dibromonaphthalene: Similar in structure but lacks the methoxymethoxy group.
1,8-Diiodonaphthalene: Contains iodine atoms instead of bromine.
1,8-Diaminonaphthalene: Contains amino groups instead of bromine.
Uniqueness
1,8-Dibromo-3-(methoxymethoxy)naphthalene is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in synthetic chemistry and materials science.
Propiedades
IUPAC Name |
1,8-dibromo-3-(methoxymethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBLYOXFRKTWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8245186.png)








